molecular formula C14H20N4 B11775172 2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B11775172
M. Wt: 244.34 g/mol
InChI Key: SYCHBDMMQBWRFN-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropyl group, a piperazine ring, and a cyclopenta[d]pyrimidine core, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These reactions often require specific catalysts and conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine and pyrimidine derivatives, such as:

Uniqueness

What sets 2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine apart is its unique combination of a cyclopropyl group, a piperazine ring, and a cyclopenta[d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

2-cyclopropyl-4-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C14H20N4/c1-2-11-12(3-1)16-13(10-4-5-10)17-14(11)18-8-6-15-7-9-18/h10,15H,1-9H2

InChI Key

SYCHBDMMQBWRFN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(N=C2N3CCNCC3)C4CC4

Origin of Product

United States

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